Cypermethrin-beta

Vue d'ensemble

Description

Cypermethrin-beta, also known as Beta-cypermethrin, is used to control a wide range of insects, especially Lepidoptera and Coleoptera, in various crops. It is also used for insect control in public health and for ectoparasite control on animals . It is also used as a medication to treat parasitic skin diseases .

Synthesis Analysis

A Pretreatment Method for HPLC Analysis of Cypermethrin in Microbial Degradation Systems was systemically studied, primarily to solve the problem of inaccurate determination of CY concentration caused by its uneven distribution in the systems . The determination of CY in the pretreated sample by HPLC showed a high precision .Molecular Structure Analysis

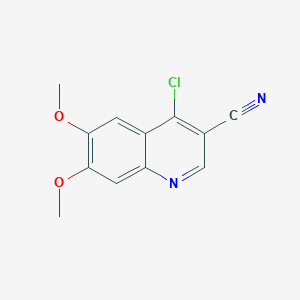

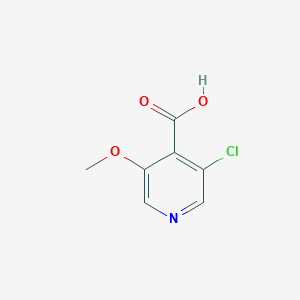

Beta-cypermethrin has a molecular formula of C22H19Cl2NO3 and a molecular weight of 416.3 g/mol . It has four peaks at 1.27, 1.84, 2.12, and 2.92 THz .Chemical Reactions Analysis

Bacillus thuringiensis Strain SG4 effectively degraded cypermethrin under different conditions. The maximum degradation was observed at 32 °C, pH 7.0, and a shaking speed of 110 rpm, and about 80% of the initial dose of cypermethrin (50 mg·L −1) was degraded in minimal salt medium within 15 days .Physical And Chemical Properties Analysis

Beta-cypermethrin has a molecular weight of 416.3 g/mol. It has a XLogP3 of 6, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 7 .Applications De Recherche Scientifique

Cypermethrin-beta, also known as Chinmix, is a synthetic pyrethroid used as an insecticide in large-scale commercial agricultural applications as well as in consumer products for domestic purposes. Here is a comprehensive analysis of its scientific research applications::

Impact on Soil Microorganisms and Enzyme Activity

Cypermethrin-beta has been found to influence soil biochemistry by stimulating the growth of organotrophic bacteria and actinomycetes while inhibiting fungal growth and reducing soil enzymatic activity, which can affect soil biochemical fertility .

Agricultural Pest Control

This compound is effective in controlling various agricultural pests. For instance, it has shown prolonged aftereffects in controlling the larvae of Dendrolimus superans Butler and the adults of Xylotrechus rusticus L., with effects lasting more than 25 days .

Neurotoxic Effects on Fish

In aquatic environments, Cypermethrin-beta can act as a pollutant with adverse effects on fish, prolonging the opening of sodium channels in their central nervous system .

Encapsulation for Controlled Release

Cypermethrin-beta has been encapsulated in microcapsules for controlled release applications. These microcapsules are designed to release the compound slowly over time, following Fickian diffusion principles .

Dissipation in Soil

Research has been conducted on the dissipation rates of Cypermethrin-beta in soil, particularly under conditions suitable for button mushroom cultivation, providing insights into its safe use and dietary risks .

Resistance Management in Pests

Studies have focused on understanding the genetic basis of resistance to Cypermethrin-beta in pests like Rhopalosiphum padi, which can help in developing strategies for resistance management .

Mécanisme D'action

Target of Action

Cypermethrin-beta, also known as Chinmix, is a pyrethroid insecticide . Its primary targets are the sodium channels in the central nervous system of insects . These channels play a crucial role in the transmission of nerve impulses. By targeting these channels, Cypermethrin-beta disrupts normal neuronal activity, leading to the paralysis and eventual death of the insect .

Mode of Action

Cypermethrin-beta acts as a fast-acting neurotoxin . It prolongs the opening of sodium channels , causing an influx of sodium ions, which leads to repetitive nerve firing. This results in hyper-excitation and paralysis of the insect . The compound is non-systemic and acts by contact and ingestion .

Biochemical Pathways

Cypermethrin-beta is degraded by certain bacteria, such as Brevibacillus parabrevis BCP-09 . The degradation process involves several biochemical pathways. The major metabolite of Cypermethrin-beta degradation is 3-phenoxybenzoic acid (3-PBA), which is further degraded into smaller benzene or chain compounds . This suggests that the compound is mainly degraded into 3-PBA, which is continuously degraded into smaller compounds .

Pharmacokinetics

The pharmacokinetics of Cypermethrin-beta involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that Cypermethrin-beta is a synthetic pyrethroid, and like other pyrethroids, it is likely to be metabolized in the liver and excreted in urine and feces .

Result of Action

The result of Cypermethrin-beta’s action is the disruption of normal neuronal activity in insects, leading to paralysis and death . It has been shown to inhibit ATPase enzymes involved in the movement of ions against a concentration gradient, which is especially critical to fish and aquatic insects .

Action Environment

Cypermethrin-beta is a broad-spectrum insecticide with a low aqueous solubility . It is non-persistent in soil systems . It is highly toxic to mammals and there is some concern regarding its ability to bioconcentrate . It is also highly toxic to most aquatic species . Environmental factors such as sunlight, water, and oxygen can accelerate its decomposition .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17?,18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAATUXNTWXVJKI-FLXSOZOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](C1C=C(Cl)Cl)C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052871 | |

| Record name | beta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cypermethrin-beta | |

CAS RN |

1224510-29-5 | |

| Record name | beta-Cypermethrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224510295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Cypermethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(methylamino)propyl]oxolane-2-carboxamide](/img/structure/B1354531.png)

![Ethanone, 1-[3-(heptyloxy)phenyl]-](/img/structure/B1354533.png)

![ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B1354535.png)